4'-(Trifluoromethoxy)-3'-(trifluoromethyl)acetophenone
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Overview
Description
4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C10H6F6O2. It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an acetophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism by which 4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 4’-(Trifluoromethoxy)acetophenone
- 2’-(Trifluoromethyl)acetophenone
- 4-Trifluoromethoxyphenylboronic acid
Comparison: Compared to similar compounds, 4’-(Trifluoromethoxy)-3’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups. This dual substitution enhances its chemical stability and reactivity, making it more versatile for various applications. Additionally, the specific positioning of these groups on the acetophenone backbone can influence the compound’s physical and chemical properties, leading to distinct advantages in certain applications .
Properties
Molecular Formula |
C10H6F6O2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6F6O2/c1-5(17)6-2-3-8(18-10(14,15)16)7(4-6)9(11,12)13/h2-4H,1H3 |
InChI Key |
ZFWTZTGMCDRMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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